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Introduction

Native Polyacrylamide Gel Electrophoresis (PAGE) is a powerful technique for the separation
and characterization of proteins in their folded, active state. This method preserves the native
protein structure and non-covalent interactions, allowing for the analysis of protein complexes,
isoforms, and protein-ligand interactions. The use of a Bis-Tris methane buffer system in native
PAGE offers significant advantages over traditional Tris-Glycine systems. Operating at a near-
neutral pH of approximately 7.5 during electrophoresis, the Bis-Tris system enhances the
stability of both the proteins and the gel matrix, leading to improved resolution and longer gel
shelf life.[1][2] This system is particularly well-suited for the analysis of membrane protein
complexes and other sensitive protein samples.[1]

Principle of the Bis-Tris Methane System

The Bis-Tris non-denaturing buffer system utilizes a discontinuous buffer system to achieve
high resolution.[1] The gel buffer contains Bis-Tris and Chloride ions (pH 6.8), where Chloride
acts as the leading ion due to its high mobility. The running buffer contains Bis-Tris and Tricine
(pH 6.8), with Tricine serving as the trailing ion.[1] This combination, along with a near-neutral
operating pH, minimizes protein modifications and degradation during the electrophoretic run.
[1][2] The addition of Coomassie G-250 to the sample and cathode buffer imparts a negative
charge to the proteins without denaturation, facilitating their migration towards the anode based
on size and shape.[1]
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Key Advantages of Bis-Tris Methane for Native
PAGE:

o Enhanced Resolution and Sharper Bands: The neutral pH environment minimizes protein
modifications and aggregation, resulting in sharper, more focused bands.[2][3]

o Improved Protein Stability: Operating at a near-neutral pH helps to maintain the native
conformation and activity of proteins and protein complexes.[1][2]

o Longer Gel Shelf Life: The stability of the Bis-Tris buffer system contributes to a longer shelf
life for precast gels compared to Tris-Glycine gels.[1][2]

o Versatility: Suitable for analyzing a wide range of proteins, including membrane proteins and
protein complexes, with molecular weights ranging from 15 kDa to 10,000 kDa.[1][4]

Data Presentation

Table 1: Recommended Sample Loading Volumes and Protein Loads

. Recommended Loading Recommended Protein
Detection Method
Volume Load per Band
Coomassie Stain 10 pL 0.1-0.5ug
Silver Stain 10 pL 0.5-10ng
Western Blot 10 pyL 1-100ng

Data adapted from manufacturer's recommendations.[1]

Table 2: Gel Selection Guide for Optimal Protein Resolution

Gel Percentage Optimal Resolution Range (kDa)
3-12% 30 - 10,000
4-16% 15-1,000
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Data adapted from manufacturer's recommendations.[1]

Table 3: Electrophoresis Running Conditions

Parameter 3-12% Bis-Tris Gel 4-16% Bis-Tris Gel
Voltage 150 V (constant) 150 V (constant)
Expected Start Current 12-16 mA/gel 12-16 mA/gel
Expected End Current 2-4 mA/gel 2-4 mA/gel

Run Time 90-115 minutes 105-120 minutes

Data adapted from manufacturer's recommendations.[4][5]
Experimental Protocols

Protocol 1: Preparation of Buffers

1.1: 20X NativePAGE™ Running Buffer

e 50 mM Bis-Tris

e 50 mM Tricine

e PHG6.8

To prepare 1 L of 20X Running Buffer, dissolve 10.46 g of Bis-Tris and 8.96 g of Tricine in 800

mL of deionized water. Adjust the final volume to 1 L with deionized water.[1]

1.2: 1X NativePAGE™ Anode Buffer

¢ Dilute 50 mL of 20X NativePAGE™ Running Buffer with 950 mL of deionized water.[4][5]

1.3: 1X NativePAGE™ Cathode Buffer (Dark Blue)

e To 900 mL of deionized water, add 50 mL of 20X NativePAGE™ Running Buffer and 50 mL
of 20X NativePAGE™ Cathode Additive (containing Coomassie G-250).[4]
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1.4: 4X NativePAGE™ Sample Buffer

o This buffer typically contains Bis-Tris (pH 7.2), NaCl, glycerol, and Ponceau S.[1] Itis
recommended to use a commercially available formulation for consistency.

Protocol 2: Sample Preparation

o For samples containing detergent, the final concentration of Coomassie G-250 in the sample
should be approximately one-fourth of the detergent concentration.[5]

 In a microcentrifuge tube, combine the following:

[¢]

Protein sample: x pL

[e]

4X NativePAGE™ Sample Buffer: 2.5 pL

NativePAGE™ 5% G-250 Sample Additive: 0.25 - 1 pL (optional, for detergent-free
samples or to enhance migration)

o

o

Deionized Water: to a final volume of 10 pL.[5]
e Mix gently by flicking the tube. Do not heat or vortex the samples.[4][5]
o Centrifuge the samples briefly to collect the contents at the bottom of the tube.

Protocol 3: Gel Electrophoresis

Assemble the electrophoresis cell according to the manufacturer's instructions. It is
recommended to use a mini-cell apparatus for optimal results.[1]

« Fill the upper (cathode) buffer chamber with 1X NativePAGE™ Cathode Buffer (Dark Blue)
and the lower (anode) buffer chamber with 1X NativePAGE™ Anode Buffer.[4][5] Ensure
there are no leaks from the upper chamber.

o Carefully load the prepared samples into the wells of the NativePAGE™ Bis-Tris Gel.

o Connect the electrophoresis cell to the power supply and run the gel at a constant voltage of
150 V.[4][5] Refer to Table 3 for expected run times and currents.
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» For applications such as Western blotting, it is recommended to replace the Dark Blue
Cathode Buffer with a Light Blue Cathode Buffer (containing 10-fold less Coomassie G-250)
after the dye front has migrated approximately one-third of the way through the gel to
improve protein transfer.[4]

Protocol 4: Gel Staining (Quick Coomassie Staining)

After electrophoresis, carefully remove the gel from the cassette.

e Place the gel in a container with 100 mL of fixing solution (40% methanol, 10% acetic acid)
and microwave on high for 45 seconds.[5]

o Shake the gel on an orbital shaker for 15 minutes.

e Discard the fixing solution and add 100 mL of destain solution (8% acetic acid). Microwave
on high for 45 seconds.[5]

» Continue to destain on an orbital shaker until the desired background is achieved, changing
the destain solution as needed.[5]

Visualizations
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Caption: Overall workflow for native PAGE analysis using Bis-Tris methane.
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Caption: Detailed workflow for preparing samples for Bis-Tris native PAGE.
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Caption: Logical relationship of advantages in the Bis-Tris methane system.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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analysis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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